molecular formula C10H4BrF3IN B13116686 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline

8-Bromo-2-iodo-4-(trifluoromethyl)quinoline

Cat. No.: B13116686
M. Wt: 401.95 g/mol
InChI Key: FYJLWFBVBOVOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-iodo-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the quinoline ring. The molecular formula of this compound is C10H4BrF3IN, and it has a molecular weight of approximately 401.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate, followed by bromination and iodination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-iodo-4-(trifluoromethyl)quinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other quinoline derivatives. The trifluoromethyl group enhances its biological activity and stability .

Properties

Molecular Formula

C10H4BrF3IN

Molecular Weight

401.95 g/mol

IUPAC Name

8-bromo-2-iodo-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4BrF3IN/c11-7-3-1-2-5-6(10(12,13)14)4-8(15)16-9(5)7/h1-4H

InChI Key

FYJLWFBVBOVOKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.